N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinct chemical properties.
Properties
Molecular Formula |
C10H14N2O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-methylsulfanylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-9-6-11-5-8(12-17(2,13)14)10(9)15-7-3-4-7/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
VWBOXKWOPHRSGI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide involves several steps. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropyl alcohol and methylthiol under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Scientific Research Applications
N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropoxy and methylthio groups play a crucial role in its binding affinity and specificity, while the methanesulfonamide group enhances its solubility and stability .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide can be compared with similar compounds such as:
N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide: This compound has a similar structure but with the methanesulfonamide group attached to the 2-position of the pyridine ring.
N-(5-Cyclopropoxy-4-(methylthio)pyridin-3-YL)methanesulfonamide: This is another isomer with the cyclopropoxy and methylthio groups at different positions on the pyridine ring.
These similar compounds share some chemical properties but differ in their reactivity and biological activities due to the variations in their molecular structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
